Therapeutic Indication Divergence: Anti-Angiogenic/Fibrotic Patent Profile Versus Agricultural Fungicide Use
The target compound is patented with indications for blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (ICD-11: GA14-GC01), and neurodegenerative disorder (ICD-11: 8A20-8A23) and is assigned to Allergan, Inc. as a small-molecular drug candidate [1]. In contrast, the closest structural analogs—fenarimol (CAS 60168-88-9), nuarimol (CAS 63284-71-9), and triarimol (CAS 26766-27-8)—are registered and used exclusively as agricultural fungicides targeting fungal sterol C-14 demethylase [2]. No human therapeutic indications are claimed or approved for any of these comparator compounds. This represents a qualitative but profound differentiation in application domain, regulatory pathway, and procurement specification requirements.
| Evidence Dimension | Patented therapeutic indication versus registered agricultural use |
|---|---|
| Target Compound Data | Patented for blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder (human therapeutic) [1] |
| Comparator Or Baseline | Fenarimol, nuarimol, triarimol: registered as agricultural fungicides only; no human therapeutic indications [2] |
| Quantified Difference | Qualitative: human therapeutic patent vs. agricultural fungicide registration; no shared indication space |
| Conditions | Patent and regulatory registration document analysis |
Why This Matters
Procurement for biomedical research or drug development requires compounds with documented therapeutic targeting, not agricultural chemicals with distinct safety and handling profiles.
- [1] Therapeutic Target Database (TTD). Drug D05GVV: Pyrimidine derivative 5. Company: Allergan, Inc. Indications: Blood vessel proliferative disorder, Fibrosis, Neurodegenerative disorder. https://db.idrblab.net/ttd/data/drug/details/d05gvv View Source
- [2] ChEBI. CHEBI:82074 – triarimol. Role: fungicide, antifungal agent, ergosterol biosynthesis inhibitor. https://www.ebi.ac.uk/chebi/CHEBI:82074 View Source
